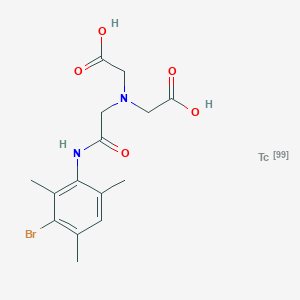

Technetium Tc 99m mebrofenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Technetium Tc-99m mebrofenin is a radiopharmaceutical agent primarily utilized for hepatobiliary imaging. It is composed of the iminodiacetic acid derivative mebrofenin, which is chemically bonded to technetium-99m, a radioactive isotope of technetium. This compound is administered intravenously and is critical for visualizing the liver, gallbladder, and bile ducts during diagnostic imaging procedures such as single photon emission computed tomography (SPECT) scans. The high hepatic uptake and rapid biliary excretion of mebrofenin enhance the quality of the imaging, allowing for effective assessment of liver function and detection of potential abnormalities .

The primary reaction involving technetium Tc-99m mebrofenin occurs when sodium pertechnetate Tc-99m is added to a sterile vial containing mebrofenin and stannous fluoride. This reaction produces the technetium complex that can be injected for imaging purposes. The reaction can be summarized as follows:

This process involves the reduction of technetium from its pertechnetate form to a lower oxidation state, allowing it to bind with mebrofenin effectively .

Technetium Tc-99m mebrofenin exhibits no significant pharmacologic activity at therapeutic doses; its primary function is diagnostic. Upon administration, it is rapidly taken up by hepatocytes through specific transporters (OATP1B1 and OATP1B3), enabling visualization of liver structures. The compound's biological behavior allows for imaging within minutes post-injection, with maximum liver uptake typically occurring around 11 minutes . The compound is primarily eliminated through the biliary system, with minimal renal excretion observed .

The synthesis of technetium Tc-99m mebrofenin involves several key steps:

- Preparation of Mebrofenin: Mebrofenin is synthesized from diisopropyl-iminodiacetic acid derivatives.

- Complexation with Technetium: Sodium pertechnetate Tc-99m is mixed with mebrofenin in the presence of stannous fluoride, which acts as a reducing agent.

- Lyophilization: The resulting mixture is lyophilized to create a stable, sterile product that can be reconstituted for clinical use.

The final product is stored in a sealed vial under nitrogen to maintain sterility and prevent degradation .

Interactions with other medications can affect the excretion and efficacy of technetium Tc-99m mebrofenin. For instance:

- Decreased Excretion: Medications like abacavir, aceclofenac, and acetaminophen may reduce the excretion rate of technetium Tc-99m mebrofenin, potentially leading to higher serum levels and increased radiation exposure.

- Increased Excretion: Conversely, drugs such as acetazolamide may enhance its excretion, potentially reducing imaging efficacy .

It is crucial for healthcare providers to consider these interactions when administering this radiopharmaceutical.

Several compounds share similarities with technetium Tc-99m mebrofenin in terms of structure or application in hepatobiliary imaging. Below are some notable examples:

| Compound Name | Structure/Composition | Unique Features |

|---|---|---|

| Technetium Tc-99m disofenin | Similar iminodiacetic acid derivative | Higher hepatic uptake; used for similar imaging applications. |

| Technetium Tc-99m iminodiacetic acid | Basic structure similar to mebrofenin | Used for renal imaging; less specific for liver function. |

| Technetium Tc-99m sulfur colloid | Colloidal suspension | Primarily used for liver-spleen scans; less specific than mebrofenin. |

Technetium Tc-99m mebrofenin stands out due to its rapid hepatic uptake and specificity for biliary imaging, making it particularly effective in assessing liver function compared to other agents .

Rose Bengal Era (1923-1970)

The origins of functional hepatobiliary testing can be traced back to 1923 when a halogenated fluorescein dye called rose bengal was first used for liver function tests [1]. The compound derived its name from its rosy red color, similar to the traditional middle-of-the-forehead dot worn by women in the Bengali region of India [1]. Rose bengal was first labeled with iodine-131 in 1955 by Taplin, Meredith, and Kade, marking the beginning of nuclear medicine approaches to hepatobiliary assessment [1].

Despite its pioneering role, iodine-131 rose bengal suffered from significant limitations including poor imaging characteristics due to the suboptimal physical properties of iodine-131 and prolonged residence time in the large bowel [7]. The long physical half-life of iodine-131 resulted in higher radiation exposure to patients, while the imaging quality remained suboptimal for detailed hepatobiliary visualization [2].

Technetium-99m Discovery and Early Applications

The discovery of technetium-99m as a medically useful radioisotope occurred in 1958 when Walter Tucker and Margaret Greene at Brookhaven National Laboratory identified its unique properties [8]. Technetium-99m emits gamma rays with a photon energy of 140 kiloelectron volts, which are ideal for medical imaging, and possesses a short half-life of approximately 6 hours [9]. This combination allows for scanning procedures that collect data rapidly while maintaining low patient radiation exposure [9].

The introduction of stannous ion as a reducing agent in the 1970s permitted pertechnetate to be added to a vial containing the targeting agent with no further pH adjustment or addition of other chemicals [10]. This development enabled the creation of instant radiopharmaceutical kits that could be easily prepared in nuclear medicine departments, dramatically expanding the clinical utility of technetium-99m labeled compounds [10].

Genesis of Iminodiacetic Acid Derivatives

Serendipitous Discovery (1975)

The discovery of technetium-99m hepatobiliary radiopharmaceuticals occurred through serendipitous circumstances during research for cardiac imaging agents [2]. Investigators found that technetium-99m labeled lidocaine was not suitable as a cardiac imaging agent but demonstrated unexpected clearance through the hepatobiliary system [11]. This observation led to systematic chemical modifications that ultimately resulted in the development of hepatoiminodiacetic acid derivatives [11].

The first announcement of this new class of hepatobiliary imaging agents appeared in an abstract from the 22nd annual Society of Nuclear Medicine meeting in Philadelphia, Pennsylvania, when Harvey, Loberg, and Cooper first referred to a new radiopharmaceutical for hepatobiliary imaging labeled with technetium-99m [1]. They designated this new radiopharmaceutical as hepatoiminodiacetic acid, establishing the term that would become synonymous with cholescintigraphy and hepatobiliary scintigraphy [1].

Fundamental Research at University of Maryland (1976)

The seminal work establishing the scientific foundation for iminodiacetic acid derivatives was published in 1976 by Michael D. Loberg, Malcolm Cooper, Elizabeth Harvey, Patrick Callery, and William Faith at the University of Maryland [5]. This research demonstrated a new approach to radiopharmaceutical design involving small chelating groups capable of binding gamma-emitting radiometals attached to biologically active molecules [12].

The investigators evaluated iminodiacetic acid as a chelating group by examining two nitrogen-substituted iminodiacetic acids: methyliminodiacetic acid and N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid [5]. Radiochemical and biological studies demonstrated that both agents achieved high radiochemical purity, maintained stability in vitro and in vivo, and possessed biological distributions governed almost exclusively by the nitrogen-substituted group [12].

Evolution of First-Generation Derivatives

Initial Hepatoiminodiacetic Acid Development

The original hepatoiminodiacetic acid was structurally related to lidocaine and represented the first successful nitrogen-substituted iminodiacetic acid for hepatobiliary imaging [13]. The compound consisted of two lidocaine analogs bichelated to technetium-99m by iminodiacetic acid, establishing the basic structural template for all subsequent derivatives [2]. This first-generation agent demonstrated the feasibility of using iminodiacetic acid as a chelating framework for hepatobiliary-specific radiopharmaceuticals [14].

Early studies revealed that the iminodiacetic acid moiety provided strong metal complexing capability that bound technetium-99m effectively [3]. The resulting complexes exhibited rapid hepatic uptake and biliary excretion, validating the conceptual approach of using bifunctional drug analogs for targeted imaging [15].

Structural Diversification and Optimization

Following the initial success, systematic modifications of the benzene ring of the lidocaine analogs resulted in an extensive series of hepatobiliary radiopharmaceuticals [11]. These modifications included various substituents designated by acronyms representing different chemical groups: PIPIDA (phenylcarbamoylmethyl iminodiacetic acid), BIDA, EIDA, DIDA, and DISIDA [2]. Each derivative exhibited different rates of hepatic uptake and clearance, allowing for optimization based on specific clinical requirements [11].

Research during this period focused on understanding structure-distribution relationships to guide the rational design of improved agents [7]. Investigators systematically varied the substituents on the aromatic ring to modulate lipophilicity, protein binding, and biological distribution characteristics [6].

Second-Generation Advancements

Lidofenin Development and Clinical Implementation

The first technetium-99m hepatoiminodiacetic acid radiopharmaceutical approved by the Food and Drug Administration was dimethyl IDA (lidofenin, marketed as Technescan by Mallinckrodt) in 1982 [11]. Lidofenin represented a major advance over iodine-131 rose bengal in terms of imaging quality and radiation exposure [2]. However, the agent demonstrated suboptimal image quality and diagnostic utility in patients with serum bilirubin levels above 5.0 milligrams per deciliter [11].

Despite these limitations, lidofenin established the clinical utility of technetium-99m labeled iminodiacetic acid derivatives and validated the underlying scientific principles [2]. The agent provided superior imaging characteristics compared to previous radiopharmaceuticals and demonstrated the potential for further optimization [16].

Emergence of Improved Derivatives

The recognition of lidofenin's limitations in hyperbilirubinemic patients stimulated continued research into second-generation derivatives with enhanced performance characteristics [11]. Investigators focused on developing compounds that would maintain diagnostic utility even in patients with elevated bilirubin levels, a common clinical scenario requiring hepatobiliary assessment [16].

This research period was characterized by systematic evaluation of numerous structural variants, each designed to address specific limitations of earlier compounds [7]. The goal was to identify derivatives that combined rapid hepatic uptake, efficient biliary excretion, and resistance to competition from elevated bilirubin levels [6].

Third-Generation Development: Mebrofenin

Structure-Distribution-Relationship Approach

The development of mebrofenin represented a systematic application of structure-distribution-relationship principles to radiopharmaceutical design [17]. Research conducted at the Squibb Institute for Medical Research by Adrian D. Nunn, M. D. Loberg, and R. A. Conley involved the evaluation of thirty-three hepatoiminodiacetic acid derivatives with correlations drawn between physicochemical parameters, structural effects, and in vivo characteristics [18].

The investigators used capacity factors from reverse-phase high-performance liquid chromatography as measures of lipophilicity to predict protein binding and in vivo distribution of the complexes [17]. Fragmentary pi values were employed to derive theoretical lipophilicities, revealing that ortho substituents demonstrated reduced lipophilic activity, probably due to self-shielding effects [17]. This systematic approach identified ortho substitution as a key factor affecting hepatocellular transit times [18].

Optimization and Synthesis

The optimal compound identified through this systematic evaluation was technetium-99m 3-bromo-2,4,6-trimethyl hepatoiminodiacetic acid (mebrofenin) [17]. This derivative possessed high hepatic specificity and rapid hepatocellular transit while demonstrating resistance to competition for hepatobiliary excretion from bilirubin [18]. The molecular structure incorporates a 3-bromo-2,4,6-trimethylphenyl moiety that accounts for the compound's fast hepatic excretion (half-life of 17 minutes) and high hepatic uptake (98.1 percent) [19].

The synthesis of mebrofenin follows established procedures for nitrogen-substituted iminodiacetic acid derivatives, involving reaction of the appropriate aniline derivative with the anhydride of nitrilotriacetic acid prepared in situ [6]. The 3-bromo-2,4,6-trimethylaniline required for mebrofenin synthesis was prepared using standard chemical procedures developed specifically for this application [18].

| Research Timeline and Key Developments | ||

|---|---|---|

| Year | Milestone | Institution/Researchers |

| 1923 | First hepatobiliary testing with rose bengal | Basel, Switzerland |

| 1955 | Iodine-131 labeling of rose bengal | Taplin, Meredith, Kade |

| 1958 | Discovery of technetium-99m properties | Brookhaven National Laboratory |

| 1975 | First announcement of hepatoiminodiacetic acid | Society of Nuclear Medicine meeting |

| 1976 | Seminal publication on iminodiacetic acid derivatives | University of Maryland, Baltimore |

| 1982 | Food and Drug Administration approval of lidofenin | Mallinckrodt |

| 1983 | Development of mebrofenin | Squibb Institute for Medical Research |

| 1987 | Marketing start of Choletec (mebrofenin) | Bracco Diagnostics |

Advanced Synthesis Methodologies

Microwave-Assisted Synthesis Innovation

Advanced synthesis methodologies for mebrofenin have incorporated microwave irradiation technology to improve efficiency and reduce reaction times [20]. Research conducted at the Korea Atomic Energy Research Institute demonstrated that microwave-assisted synthesis provides significant advantages over conventional heating methods [20]. The synthesis time for 2,4,6-trimethylacetanilide was reduced from 1 hour to 5 minutes, while 3-bromo-2,4,6-trimethylacetanilide synthesis time decreased from 24 hours to 5 minutes [20].

The complete synthesis of mebrofenin using microwave irradiation was accomplished in 20 minutes compared to 48 hours required by conventional methods [20]. The microwave approach resulted in higher yields, cleaner reaction products, and easier work-up procedures compared to traditional heating [21]. Furthermore, the radiochemical labeling of mebrofenin with technetium-99m was reduced from 30 minutes to 1 minute using microwave irradiation (300 watts, 1 minute) [20].

Process Optimization and Quality Enhancement

Microwave-assisted synthesis provides several advantages including faster reaction rates, better yields, higher purity, uniform and selective heating with lower energy usage, and greater reproducibility of reactions [21]. The labeling efficiency of technetium-99m mebrofenin achieved 99.5 percent using the optimized microwave method as determined by radio-thin layer chromatography [20].

Modern dedicated microwave instrumentation provides various configurations to enhance synthesis processes, dramatically reducing reaction times from days or hours to minutes or even seconds [22]. This technology has moved beyond laboratory scale applications, with equipment available for multigram synthesis up to the kilogram range, allowing preparation of significant amounts of key intermediates in reduced time [22].

Comparative Performance Analysis

Clinical Superiority of Mebrofenin

Mebrofenin demonstrates superior performance characteristics compared to earlier hepatoiminodiacetic acid derivatives [11]. The compound exhibits higher liver extraction (98 percent versus 89 percent for disofenin) and more rapid biliary clearance [11]. In patients with elevated serum bilirubin levels, mebrofenin maintains diagnostic utility where earlier agents failed to provide adequate imaging [11].

The Food and Drug Administration approved technetium-99m mebrofenin in 1993, with expanded indications recognizing its superior performance in challenging clinical scenarios [23]. Clinical studies have demonstrated that mebrofenin provides diagnostic-quality images even in patients with bilirubin levels as high as 25-30 milligrams per deciliter [11].

Mechanistic Understanding and Transport Characteristics

Research has elucidated the mechanistic basis for mebrofenin's superior performance through detailed transport studies [24]. The compound undergoes hepatic uptake predominantly through organic anion transporting polypeptide-mediated mechanisms, with biliary excretion mediated by multidrug resistance-associated protein 2 [25]. These transport mechanisms account for the compound's rapid hepatic uptake and efficient biliary excretion [24].

Studies using Xenopus laevis oocytes expressing organic anion transporting polypeptide 1B1 or 1B3 demonstrated that mebrofenin transport was inhibited by rifampicin to 10 percent and 4 percent of control values, respectively [24]. Transport by multidrug resistance-associated protein 2 was inhibited to 12 percent of control by MK571, confirming the specific transport mechanisms involved [24].

| Comparative Performance Characteristics | |||

|---|---|---|---|

| Parameter | Lidofenin | Disofenin | Mebrofenin |

| Hepatic Extraction | ~85% | 89% | 98% |

| Biliary Clearance Half-life | ~25 minutes | 19 minutes | 17 minutes |

| Maximum Bilirubin Tolerance | 5.0 mg/dL | 25-30 mg/dL | 25-30 mg/dL |

| FDA Approval Year | 1982 | 1986 | 1993 |

Technetium Tc 99m mebrofenin belongs to the primary classification of diagnostic radiopharmaceuticals, specifically categorized as an organometallic coordination complex containing the gamma-emitting radioisotope technetium-99m [1] [2]. The compound represents a sophisticated example of radiopharmaceutical chemistry, where an organic chelating ligand is coordinated to a radioactive metal center to create a clinically useful imaging agent.

The primary classification system recognizes this compound as falling under the broader category of radioactive diagnostic agents according to the United States Food and Drug Administration framework [2]. This classification emphasizes the dual nature of the compound: its radioactive properties that enable gamma scintigraphy and its pharmaceutical properties that determine biodistribution and targeting specificity.

Anatomical Therapeutic Chemical Classification

Under the World Health Organization Anatomical Therapeutic Chemical Classification System, Technetium Tc 99m mebrofenin is assigned to the major group V - Various, specifically under the subgroup V09 - Diagnostic Radiopharmaceuticals [3] [4]. The detailed ATC classification hierarchy places this compound within:

- Level 1: V (Various)

- Level 2: V09 (Diagnostic Radiopharmaceuticals)

- Level 3: V09D (Hepatic and Reticuloendothelial System)

- Level 4: V09DA (Technetium compounds)

- Level 5: Specific chemical substance designation

This systematic classification reflects the compound's primary clinical application in hepatobiliary imaging and its mechanism of action targeting the hepatic and reticuloendothelial systems [5].

| Classification Level | Code | Description |

|---|---|---|

| Main Group | V | Various pharmaceutical products |

| Therapeutic Subgroup | V09 | Diagnostic radiopharmaceuticals |

| Organ System | V09D | Hepatic and reticuloendothelial system |

| Chemical Subgroup | V09DA | Technetium-99m compounds |

| Chemical Substance | V09DA02 | Technetium Tc 99m mebrofenin |

Chemical Family and Structural Classification

Technetium Tc 99m mebrofenin belongs to the iminodiacetic acid derivative family, specifically classified as a hepatobiliary iminodiacetic acid agent [6] [7]. The compound is structurally characterized as a member of the HIDA family (hepatic iminodiacetic acid derivatives), which represents the second generation of technetium-99m labeled hepatobiliary imaging agents [7] [8].

The structural classification identifies mebrofenin as 2,2'-[[2-[(3-bromo-2,4,6-trimethylphenyl)amino]-2-oxoethyl]imino]bisacetic acid [9] [10]. This systematic name reflects the key structural components: the iminodiacetic acid chelating framework and the substituted aromatic ring system that provides the compound's distinctive pharmacokinetic properties.

Systematic Nomenclature and Molecular Identifiers

International Union of Pure and Applied Chemistry Nomenclature

The IUPAC systematic name for the ligand component is 2-({[(3-bromo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid [11] [12]. This nomenclature precisely describes the molecular structure, indicating the presence of the characteristic 3-bromo-2,4,6-trimethylphenyl substituent that distinguishes mebrofenin from other IDA derivatives.

The complete technetium complex is systematically named as bis(2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetate) technetium [1] [2], indicating the coordination of two mebrofenin ligands to the central technetium ion.

Molecular Formula and Weight Specifications

The molecular formula for mebrofenin (the ligand) is C15H19BrN2O5 with a molecular weight of 387.23 grams per mole [11] [13]. When complexed with technetium-99m, the complete radiopharmaceutical has the molecular formula C15H19BrN2O5Tc with an average molecular weight of 484.23 grams per mole and a monoisotopic mass of 483.05 grams per mole [1] [14].

| Component | Molecular Formula | Molecular Weight |

|---|---|---|

| Mebrofenin ligand | C15H19BrN2O5 | 387.23 g/mol |

| Tc-99m complex | C15H19BrN2O5Tc | 484.23 g/mol (average) |

| Monoisotopic mass | C15H19BrN2O5Tc | 483.05 g/mol |

Registry Numbers and Database Identifiers

The compound is registered under multiple international database systems with specific identifier codes. The Chemical Abstracts Service Registry Number for mebrofenin is 78266-06-5, while the technetium-99m complex is assigned 1415247-71-0 [11] [2]. The United States Pharmacopeia Unique Ingredient Identifier code is F2NQ468L52 [1] [15].

Additional database identifiers include the DrugBank accession number DB09137 [1], establishing its recognition as an approved pharmaceutical agent. The compound's chemical structure is catalogued in the ChEBI database with reference to the parent iminodiacetic acid structure CHEBI:24786 [16].

Chemical Structure Identifiers

Simplified Molecular Input Line Entry System

The SMILES notation for mebrofenin is Cc1cc(C)c(NC(=O)CN(CC(=O)O)CC(=O)O)c(C)c1Br, which provides a linear representation of the molecular structure [11] [15]. For the technetium complex, the SMILES notation is [Tc].CC1=CC(C)=C(Br)C(C)=C1NC(=O)CN(CC(O)=O)CC(O)=O [1], indicating the coordination of the metal center.

International Chemical Identifier

The InChI (International Chemical Identifier) for mebrofenin is InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23), with the corresponding InChI Key MHPZZZZLAQGTHT-UHFFFAOYSA-N [11] [13].

The technetium complex has the InChI Key JLJSYHOPCNWUNE-UHFFFAOYSA-N [1], providing a unique fingerprint for database searches and chemical information retrieval.

Coordination Chemistry Classification

Metal Center Classification

Technetium-99m functions as the central metal ion in this coordination complex, classified as a Group 7 transition metal with the electronic configuration [Kr] 4d6 5s1 [17]. In radiopharmaceutical applications, technetium typically exists in oxidation states ranging from +1 to +7, with the most common being +5 and +1 for imaging applications [18] [19].

The technetium center in mebrofenin complexes exhibits characteristics typical of d-block transition metals, including variable oxidation states, coordination number flexibility, and the ability to form stable coordination bonds with nitrogen and oxygen donor atoms [20] [19].

Ligand Classification

Mebrofenin functions as a tridentate chelating ligand, providing three coordination sites to the technetium center through nitrogen and oxygen donor atoms [6] [8]. The iminodiacetic acid framework creates two fused five-membered chelate rings, contributing to the thermodynamic stability of the metal complex [6] .

The chelating properties classify mebrofenin as a bifunctional chelating agent, capable of both coordinating to the metal center and providing biological targeting functionality through the aromatic substituent [22] [20]. This dual functionality enables the compound to serve as both a stabilizing ligand and a biodistribution-directing moiety.

| Property | Classification | Chemical Significance |

|---|---|---|

| Core Structure | Organometallic coordination complex | Stable metal-ligand complex formation |

| Metal Center | Technetium-99m radiometal ion | Gamma-emitting radioactive isotope |

| Ligand Type | Tridentate chelating ligand | Provides selectivity for hepatocyte uptake |

| Coordination Geometry | Distorted octahedral | Determines complex stability |

| Functional Groups | Carboxylic acid, amide, aromatic halide | Enable biological recognition and clearance |

Pharmacological Classification

Therapeutic Classification

From a therapeutic perspective, Technetium Tc 99m mebrofenin is classified as a diagnostic imaging agent with no inherent pharmacological activity at the recommended diagnostic doses [9] [7]. The compound functions purely as a radiotracer, providing gamma radiation for external detection while following specific biological pathways.

The therapeutic classification emphasizes the compound's role as a hepatobiliary imaging agent, specifically designed for the functional assessment of liver and gallbladder physiology [8] [23]. This classification distinguishes it from therapeutic radiopharmaceuticals that are intended to deliver radiation doses for treatment purposes.

Mechanism-Based Classification

The mechanism of action classifies Technetium Tc 99m mebrofenin as a passive transport substrate, utilizing endogenous hepatic uptake mechanisms similar to those used for bilirubin clearance [24] [8]. The compound is recognized and transported by organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are responsible for hepatocyte uptake [1].

This mechanism-based classification places the compound within the category of biomimetic radiopharmaceuticals, designed to follow natural physiological pathways while providing external detection capabilities through gamma emission [25] [8].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

FDA Label

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

The mean percent injected dose excreted in the urine during the first 3 hours was 1%.

Following intravenous administration in normal subjects, Technetium Tc 99m Mebrofenin was rapidly cleared from the circulation.

Wikipedia

Biological Half Life

Use Classification

Dates

de Graaf W, Hausler S, Heger M, van Ginhoven TM, van Cappellen G, Bennink RJ, Kullak-Ublick GA, Hesselmann R, van Gulik TM, Stieger B: Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green. J Hepatol. 2011 Apr;54(4):738-45. doi: 10.1016/j.jhep.2010.07.047. Epub 2010 Oct 1. [PMID:21163547]